molecular formula C14H9BrF3N5O B2602324 6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide CAS No. 1427984-96-0

6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide

Cat. No.: B2602324
CAS No.: 1427984-96-0
M. Wt: 400.159
InChI Key: QUBGZVVJOOZXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is a novel chemical entity designed for advanced pharmaceutical and biological research. It is based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified as a promising, underexploited chemotype for the development of potent inhibitors targeting heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . The compound features a bromo-pyridine carboxamide moiety linked to a trifluoromethyl-substituted triazolopyridine head group. The inclusion of the trifluoromethyl group is a strategic modification commonly employed in medicinal chemistry to enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins through its strong electron-withdrawing nature and contribution to halogen bonding . This molecular architecture suggests potential for the compound to act as a catalytic holo-inhibitor. Its primary research value lies in the field of immunology and oncology, particularly as a candidate for investigating the IDO1 pathway in the tumor microenvironment . IDO1 is a key immunosuppressive enzyme that represents an attractive target in cancer immunotherapy, and inhibitors bearing the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated sub-micromolar potency, excellent metabolic stability, and high selectivity against related enzymes . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N5O/c15-10-3-1-2-9(20-10)13(24)19-6-12-22-21-11-5-4-8(7-23(11)12)14(16,17)18/h1-5,7H,6H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBGZVVJOOZXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)NCC2=NN=C3N2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C7H3BrF3N3OC_7H_3BrF_3N_3O and a molecular weight of approximately 282.017 g/mol. It features a bromine atom and a trifluoromethyl group attached to a triazole-pyridine scaffold, which is known to influence its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC7H3BrF3N3O
Molecular Weight282.017 g/mol
CAS Number1428532-78-8
Purity>95%
Functional GroupsNitrogen Heterocycle, Triazole, Trifluoromethyl

Cytotoxicity and Cancer Research

In vitro studies evaluating the cytotoxic effects of various triazolo-pyridine derivatives indicate that these compounds can selectively inhibit cancer cell proliferation. For example, related compounds have shown IC50 values against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) ranging from 1.06 to 2.73 μM . The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.

Table 2: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16c-Met kinase inhibition
12eMCF-71.23 ± 0.18c-Met kinase inhibition
12eHeLa2.73 ± 0.33Induces apoptosis

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly against kinases involved in cancer progression.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The presence of nitrogen heterocycles may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Anti-Tubercular Activity : A study on substituted pyridine derivatives demonstrated that modifications could enhance anti-tubercular activity significantly. The most promising derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Models : Research on triazolo-pyridazine derivatives revealed that certain compounds exhibited potent cytotoxic effects across multiple cancer cell lines with minimal toxicity towards normal cells . This highlights the therapeutic potential of these compounds in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Halogenated Pyridine Derivatives

6-Bromo-2,3-Dichloropyridine (CAS 1033820-08-4)
  • Molecular Formula : C₅H₂BrCl₂N
  • Molecular Weight : 226.89 g/mol
  • Key Differences: Lacks the triazolopyridine and carboxamide functionalities. Simpler halogenated pyridine with bromine and chlorine substituents. Lower molecular weight (226.89 vs.
6-Bromo-2-Chloronicotinaldehyde (CAS 1142191-77-2)
  • Molecular Formula: C₆H₄BrClNO
  • Molecular Weight : 225.46 g/mol
  • Key Differences :
    • Contains an aldehyde group instead of a carboxamide.
    • Absence of the triazolopyridine scaffold limits heterocyclic interactions .

Comparison with Triazolopyridine Derivatives

3-(6-Bromo-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)Pyridine (CAS 943613-36-3)
  • Molecular Formula : C₁₁H₇BrN₄
  • Molecular Weight : 275.1 g/mol
  • Key Differences :
    • Replaces the trifluoromethyl group with a pyridin-3-yl substituent.
    • Lacks the carboxamide linkage, reducing hydrogen-bonding capacity.
    • Lower predicted pKa (2.70) suggests reduced solubility compared to the target compound .

Comparison with Benzamide Analogs

4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-Yl)-Benzamide (Compound 35)
  • Molecular Formula : C₁₃H₁₀BrFN₂O
  • Molecular Weight : 310 g/mol
  • Key Differences: Benzamide core instead of pyridine-2-carboxamide. Methylpyridinyl group offers less steric hindrance than the trifluoromethyl-triazolopyridine moiety .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted pKa
Target Compound C₁₄H₁₀BrF₃N₅O 388.18 Triazolopyridine, CF₃, Carboxamide N/A
3-(6-Bromo-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)Pyridine C₁₁H₇BrN₄ 275.1 Triazolopyridine, Bromine 2.70
6-Bromo-2,3-Dichloropyridine C₅H₂BrCl₂N 226.89 Bromine, Chlorine N/A
4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-Yl)-Benzamide C₁₃H₁₀BrFN₂O 310.0 Benzamide, Fluorine, Methylpyridinyl N/A

Table 2: Functional Group Impact on Bioactivity

Group Role in Target Compound Role in Analogs
Trifluoromethyl (-CF₃) Enhances lipophilicity and stability Absent in most analogs
Triazolopyridine Enables π-π stacking Limited to CAS 943613-36-3
Carboxamide Hydrogen-bond donor/acceptor Replaced by aldehyde in HB565

Research Findings and Implications

  • The trifluoromethyl-triazolopyridine system in the target compound offers superior metabolic stability compared to non-fluorinated triazolopyridines (e.g., CAS 943613-36-3) .
  • The carboxamide linkage provides hydrogen-bonding versatility absent in simpler halogenated pyridines (e.g., 6-Bromo-2,3-dichloropyridine) .

Q & A

Basic: What are the recommended synthetic routes for preparing 6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving:

  • Amide Coupling : Reacting 6-bromopyridine-2-carboxylic acid with a triazolopyridine-methylamine intermediate using coupling agents like HATU or EDC/HOBt. Optimize reaction conditions (e.g., DMF as solvent, room temperature, 12–24 hours) .
  • Triazole Ring Formation : Construct the [1,2,4]triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with trifluoromethyl-substituted pyridine precursors (e.g., using POCl₃ or PPA as cyclizing agents) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) for isolation.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/triazole rings) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 415.04) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced: How can reaction yields be optimized for the amide coupling step?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, coupling agent equivalents). For example, flow chemistry systems (microreactors) improve mixing and reduce side reactions .
  • Catalyst Screening : Test bases like DIPEA or DMAP to enhance activation. Evidence shows DMF with 1.5 eq HATU at 25°C achieves >75% yield for analogous amide couplings .
  • Monitor Intermediate Stability : Degradation of the trifluoromethyl group under basic conditions may require pH control (pH 7–8) .

Advanced: How should researchers resolve contradictions in reported NMR data for trifluoromethylpyridine derivatives?

Methodological Answer:

  • Solvent/Shift Correlation : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, trifluoromethyl groups in CDCl₃ show upfield shifts versus DMSO-d₆ due to solvent polarity .
  • Dynamic Effects : Rotameric splitting in flexible moieties (e.g., methylene bridges) may cause peak broadening. Use variable-temperature NMR to confirm .
  • Cross-Validate with Crystallography : Single-crystal X-ray diffraction (if available) resolves ambiguities in substituent positioning .

Advanced: What is the role of the trifluoromethyl group in modulating the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent electrophilic centers, enhancing reactivity in SNAr reactions. For example, bromine at the pyridine 6-position becomes more susceptible to nucleophilic displacement .
  • Metabolic Stability : In medicinal chemistry, -CF₃ reduces oxidative metabolism, as seen in analogs with extended half-lives in vitro .
  • Hydrophobic Interactions : Computational modeling (e.g., LogP calculations) shows increased lipophilicity (LogP ~2.8), influencing solubility in DMSO >100 mg/mL .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respirators (NIOSH-approved) if aerosolization occurs .
  • Spill Management : Absorb with inert materials (vermiculite) and avoid drainage contamination.
  • Storage : -20°C under argon in amber vials to prevent photodegradation and moisture uptake .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the pyridine 6-position. Compare binding affinity in target assays (e.g., kinase inhibition) .
  • Bioisosteric Replacement : Replace the triazole ring with imidazole or pyrazole to assess scaffold flexibility. Evidence shows triazole maintains π-π stacking in protein pockets .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.